7,8-Dimethyl-4-phenylchroman-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,8-dimethyl-4-phenyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-16(18)19-17(14)12(11)2/h3-9,15H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOQOKDTOOUSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 7,8 Dimethyl 4 Phenylchroman 2 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out proton and carbon environments and their connectivity.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, number, and nature of the atoms in a molecule.
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns (multiplicity). For chroman-2-one derivatives, characteristic signals include those for aromatic protons, methyl substituents, and the protons on the saturated heterocyclic ring.
The ¹³C NMR spectrum shows the number of unique carbon environments. With techniques like Distortionless Enhancement by Polarization Transfer (DEPT), carbons can be distinguished as CH₃, CH₂, CH, or quaternary (C). Key signals in a chroman-2-one structure include the carbonyl carbon (C=O) of the lactone, aromatic carbons, and aliphatic carbons of the chroman ring.
As a close analogue, the reported NMR data for 4,7-Dimethyl-4-phenylchroman-2-one provides insight into the expected spectral features. rsc.org The presence of methyl groups on the aromatic ring and at the C4 position, alongside the phenyl group and the chroman core, gives rise to a distinct set of signals.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Analogue 4,7-Dimethyl-4-phenylchroman-2-one in CDCl₃ rsc.org
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.29 | ddd |
| 7.22 | t |
| 7.17 | dd |
| 7.01 | d |
| 6.81 | dd |
| 6.79 | s |
| 4.25 | dd |
| 3.03 | dd |
| 2.98 | dd |
| 2.25 | s |
| 1.76 | s |
Note: This data is for the analogue 4,7-Dimethyl-4-phenylchroman-2-one. Assignments for 7,8-Dimethyl-4-phenylchroman-2-one would differ based on the substitution pattern.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the benzylic proton at C4 and the diastereotopic methylene (B1212753) protons at C3. It would also reveal couplings between adjacent protons on the aromatic rings. emerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). rsc.org It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the signals for the methyl protons would correlate to the methyl carbon signals, and the C4-H proton signal would correlate to the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons. rsc.org This is arguably the most powerful 2D NMR experiment for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:
Correlations from the methyl protons at C7 and C8 to the aromatic carbons C7, C8, C6, and C8a, confirming their positions.
Correlations from the C4 proton to carbons in the phenyl ring and to carbons C2, C3, and C4a of the chroman core.
Correlations from the C3 methylene protons to the carbonyl carbon C2 and the benzylic carbon C4.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound. Fragmentation patterns can offer additional structural clues.
HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula, confirming the molecular formula proposed by NMR and other methods. The technique compares the experimentally measured mass with the theoretically calculated mass for a given formula. rsc.org
For example, the HRMS data for the related compound 4-Methyl-4-phenylchroman-2-one demonstrates this principle.
Table 2: Example HRMS Data for an Analogue Compound rsc.org
| Compound | Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| 4-Methyl-4-phenylchroman-2-one | [C₁₆H₁₅O₂]⁺ ([M+H]⁺) | 239.1067 | 239.1067 |
Note: This data is for an analogue. The expected formula for this compound is C₁₇H₁₆O₂, and its HRMS data would be used to confirm this composition.
GC-MS combines gas chromatography to separate components of a mixture with mass spectrometry for their detection and identification. For a pure synthetic compound like this compound, GC-MS is an effective method to assess its purity. libretexts.org A pure sample should yield a single, sharp peak in the gas chromatogram. The mass spectrum associated with that peak would display the molecular ion and a characteristic fragmentation pattern that can be used to confirm the compound's identity, distinguishing it from any potential starting materials or by-products.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds that are less volatile or present in complex matrices. rsc.org Reversed-phase HPLC is commonly used to separate coumarin (B35378) and chromanone derivatives, which are then detected by the mass spectrometer. semanticscholar.orgbldpharm.com The use of tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion [M+H]⁺) and fragmenting it to produce a characteristic set of product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and allows for the detection of trace amounts of the target compound even in the presence of many other components. This makes LC-MS/MS particularly suitable for analyzing reaction progress or identifying chromanone derivatives in natural product extracts. semanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound and its analogues, IR spectroscopy is particularly useful for confirming the presence of the key lactone carbonyl group and the aromatic rings.
The most prominent feature in the IR spectrum of a chroman-2-one derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the six-membered lactone ring. This peak typically appears in the region of 1700-1780 cm⁻¹. For instance, in the analogue 4,7-dimethyl-4-phenylchroman-2-one, this lactone carbonyl stretch is observed at 1763 cm⁻¹ rsc.org. Similarly, various 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties exhibit this characteristic C=O stretching frequency in the range of 1714–1741 cm⁻¹ nih.gov.
Additional significant absorption bands include those for C-H stretching in the aromatic and aliphatic regions, C=C stretching vibrations of the aromatic rings, and C-O stretching of the ester group within the lactone. The aromatic C=C stretching vibrations typically result in several bands in the 1450-1625 cm⁻¹ region. For example, a peak at 1623 cm⁻¹ is noted for 4,7-dimethyl-4-phenylchroman-2-one rsc.org. The C-O stretching vibrations of the lactone ester are generally found in the 1050-1300 cm⁻¹ range.
The table below summarizes characteristic IR absorption frequencies for functional groups found in 4-phenylchroman-2-one analogues.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Compound Example |
| Lactone C=O | Stretch | 1763 | 4,7-Dimethyl-4-phenylchroman-2-one rsc.org |
| Lactone C=O | Stretch | 1714-1723 | 7-((4-Aryl-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-ones nih.gov |
| Aromatic C=C | Stretch | 1623 | 4,7-Dimethyl-4-phenylchroman-2-one rsc.org |
| C-H (Aromatic/Alkane) | Stretch | 2926, 2972 | 4,7-Dimethyl-4-phenylchroman-2-one rsc.org |
| C-O (Ester) | Stretch | 1202, 1135 | 4,8-Dimethyl-4-phenyl-lactone rsc.org |
This data is crucial for confirming the successful synthesis of the chroman-2-one scaffold.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. researchgate.net This method involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of all atoms can be determined.
For chiral molecules such as this compound, which contains a stereocenter at the C4 position, X-ray crystallography can definitively establish the R or S configuration. Furthermore, it reveals detailed information about bond lengths, bond angles, and the conformation of the dihydropyranone ring and the orientation of the phenyl substituent. nih.gov
While specific crystallographic data for this compound is not available in the cited literature, studies on closely related chroman structures demonstrate the power of this technique. For example, the structure of 3-nitro-2-phenylchroman was characterized by X-ray crystallography, revealing a triclinic crystal system with a P-1 space group. nih.gov In another study, the structure of a nicotinoyl derivative of 5,7-dihydroxy-4-phenylcoumarin (B1236179) was unequivocally proven by X-ray diffraction analysis. chimicatechnoacta.ru The ability to obtain single crystals suitable for X-ray diffraction is often a limiting step. researchgate.net
The table below presents crystallographic data for an analogue, illustrating the type of information obtained from such an analysis.
| Parameter | 3-Nitro-2-phenylchroman nih.gov |
| Chemical Formula | C₁₅H₁₃NO₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3769 (11) |
| b (Å) | 10.105 (2) |
| c (Å) | 12.320 (3) |
| α (°) | 70.85 (3) |
| β (°) | 82.89 (3) |
| γ (°) | 84.87 (3) |
| Volume (ų) | 626.6 (2) |
This information provides a definitive structural proof and is the gold standard for stereochemical assignment.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Structure Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a molecule's stereochemistry.
The absolute configuration of a chiral chroman derivative can be assigned by comparing its experimental ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). mdpi.comunits.it This approach has been successfully applied to determine the absolute configurations of numerous flavonoids, coumarins, and related natural products. mdpi.comsioc-journal.cn For instance, the absolute configuration of various flavanones is often determined by the sign of the Cotton effect around 270-290 nm, where a negative effect typically indicates a 2S configuration. researchgate.net
The process involves first performing a conformational analysis to identify all low-energy conformers of the molecule. Then, the ECD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is generated for comparison with the experimental data. sioc-journal.cn A good match between the experimental and the calculated spectrum for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. units.itsioc-journal.cn This method is particularly valuable when single crystals for X-ray analysis cannot be obtained.
The table below shows examples of how ECD data is used to assign stereochemistry in related compounds.
| Compound Type / Example | Wavelength Range (nm) | Cotton Effect Sign | Stereochemical Assignment |
| (3R)-Isoflavanones | 320-352 | Positive | 3R configuration researchgate.net |
| (2S)-Flavanones | 270-290 | Negative | 2S configuration researchgate.net |
| Forsyside A | Full Spectrum | Match with calculated (7'R,8'R) | (7'R,8'R) configuration sioc-journal.cn |
This comparative method provides a reliable assignment of the absolute structure for chiral molecules like this compound.
Structure Activity Relationship Sar Studies of Chroman 2 Ones with Emphasis on 7,8 Dimethyl 4 Phenyl Substitutions
Impact of Substituent Position and Nature on Biological Activity
The biological activity of chroman-2-one derivatives is highly dependent on the nature and position of various substituents on both the benzopyran ring and any appended groups. ontosight.ainih.gov Research has shown that modifications at positions 3, 4, 5, 6, 7, and 8 can significantly alter the compound's interaction with biological targets, leading to a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrjptonline.orgsemanticscholar.org
Role of the Phenyl Group at Position 4
The presence of a phenyl group at the C-4 position of the chroman-2-one core is a critical determinant of biological activity. mdpi.comchemrxiv.org Studies have demonstrated that this phenyl ring can significantly influence the molecule's potency and efficacy in various assays. For instance, in a study evaluating the anti-UVC irradiation properties of coumarin (B35378) derivatives, a compound with a 4-phenyl group showed significantly higher protective activity compared to its 4-ethyl counterpart, highlighting the importance of the aromatic substituent at this position. mdpi.com The substitution pattern on this C-4 phenyl ring also plays a crucial role. For example, in a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties, the presence and position of substituents on the 4-phenyl ring had a marked effect on their cytotoxic activity against various cancer cell lines. nih.govnih.gov Specifically, a 4-chlorophenyl substituent on the triazole ring, which is linked to the 4-phenylchromen-2-one core, resulted in one of the most potent compounds in the series. nih.govnih.gov
Effects of Halogenation and Other Substitutions on Aromatic and Pyranone Rings
The introduction of halogen atoms and other functional groups onto the chroman-2-one scaffold is a common strategy to enhance biological activity. Halogenation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. nih.gov Studies on halogenated coumarins have shown that the presence and position of a halogen can enhance antiproliferative effects. nih.gov For instance, the introduction of halogens on the 3-phenyl ring of 5-hydroxy-4-methyl-chromen-2-one derivatives led to potent antioxidant activity. mdpi.com Specifically, 6,8-dibromo substitution on the chromen-2-one ring has been shown to produce significant inhibitory activity against lipid peroxidation. mdpi.com
Furthermore, substitutions on the pyranone ring also have a profound impact. Modifications at the C-3 position of the chromen-4-one scaffold, a related structure, have been extensively studied. The presence of a hydroxyl group at position 3 is often important, and its replacement with esters or carbamates can drastically alter activity. nih.gov In some cases, esterification of the 3-hydroxyl group led to compounds with significant anti-trypanosomal activity. nih.gov
Pharmacophoric Requirements for Specific Target Interactions
A pharmacophore model outlines the essential structural features of a molecule required for its interaction with a specific biological target. For chroman-2-one and related structures, several pharmacophoric features have been identified that are crucial for their biological activities. derpharmachemica.comnih.gov
Commonly identified pharmacophoric elements for the biological activity of chromanone derivatives include:
Aromatic/hydrophobic regions: The phenyl group at position 4 and the benzopyran ring itself often serve as key hydrophobic features that can engage in van der Waals or pi-pi stacking interactions with the target protein. nih.govresearchgate.net
Hydrogen bond acceptors: The carbonyl oxygen of the lactone ring is a prominent hydrogen bond acceptor, which can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. acs.org
Hydrogen bond donors: Hydroxyl groups, often found at positions 5 or 7 of the chromanone scaffold, can act as hydrogen bond donors, further anchoring the molecule to its target. acs.org
For instance, SAR analysis of 4-chromanones with antibacterial activity revealed that a hydrophobic substituent at the C-2 position and a hydrogen bond donor/acceptor at the C-4 position, along with hydroxyl groups at C-5 and C-7, were important pharmacophoric elements. acs.org 3D-QSAR and pharmacophore modeling studies on various chromene derivatives have helped to visualize these structural requirements, often depicting a combination of hydrophobic regions, hydrogen bond acceptors, and sometimes hydrogen bond donors, arranged in a specific three-dimensional orientation. derpharmachemica.comresearchgate.net While a specific pharmacophore model for 7,8-dimethyl-4-phenylchroman-2-one is not available in the search results, based on the general models for related compounds, it can be inferred that the 4-phenyl group and the lactone carbonyl are likely key pharmacophoric features. derpharmachemica.comnih.gov
Advanced Analytical Methodologies for Research on Chroman 2 One Derivatives
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of chroman-2-one and related coumarin (B35378) compounds. nih.gov Its versatility allows for both the assessment of sample purity and the precise quantification of the target compound.
Purity Assessment and Quantification in Research Samples
The purity of synthesized or isolated chroman-2-one derivatives is a critical parameter. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netjst.go.jp This setup effectively separates the main compound from impurities generated during synthesis or from related compounds in natural extracts.
For quantification, HPLC methods are developed to determine the exact amount of a compound in a sample. nih.govfood.gov.uk This is crucial for establishing structure-activity relationships and for ensuring consistency in biological assays. Methods for various coumarin and flavonoid derivatives often use a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like acetic or trifluoroacetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netvup.sknih.gov Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, which allows for the selection of the optimal wavelength for maximum absorbance of the chroman-2-one structure. researchgate.netresearchgate.net In a study on various coumarin derivatives, HPLC was used to assess the purity of final compounds, confirming purities as high as 99.6%. jst.go.jp
Below is an interactive table summarizing typical HPLC conditions used for the analysis of related coumarin and flavonoid compounds, which would be applicable for the purity assessment and quantification of 7,8-Dimethyl-4-phenylchroman-2-one.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to HPLC, particularly for the analysis and purification of chiral compounds. chromatographyonline.com The use of supercritical CO2 as the main component of the mobile phase leads to lower viscosity and higher diffusivity, allowing for faster separations without sacrificing efficiency. chromatographyonline.com
Chiral Separations and Enantiomeric Purity Analysis
The this compound molecule contains a stereocenter at the C4 position, meaning it exists as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard chromatographic techniques. SFC, using a chiral stationary phase (CSP), is a leading method for this purpose. chromatographyonline.com
The direct approach, using CSPs, is the most common strategy for chiral separations in SFC. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have shown excellent performance in resolving a broad range of chiral compounds, including flavonoids and related structures. uva.esmdpi.com The mobile phase typically consists of supercritical CO2 with a small percentage of an organic modifier, such as methanol or ethanol, to adjust the polarity and improve analyte solubility. uva.esmdpi.com The development of a chiral SFC method often involves screening a variety of CSPs and modifiers to find the optimal conditions for enantiomeric resolution. uva.eschromatographyonline.com
Preparative SFC for Compound Purification
Beyond analytical-scale separations, SFC is highly effective for preparative chromatography, which is the process of isolating larger quantities of a pure compound. americanpharmaceuticalreview.comnih.gov Preparative SFC is the technique of choice for obtaining pure enantiomers from a racemic mixture, which is essential for studying their individual biological activities. americanpharmaceuticalreview.combeunderonde.nl
The advantages of preparative SFC over preparative HPLC are significant and include:
Higher Throughput: Faster run times and shorter column equilibration times lead to increased productivity. waters.comchromatographyonline.com
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes the process "greener" and more cost-effective. chromatographyonline.comshimadzu.com
Easier Fraction Processing: After collection, the CO2 component of the mobile phase evaporates, leaving the purified compound in a smaller volume of the organic modifier. This drastically reduces the time needed for solvent removal compared to the large aqueous-organic fractions from RP-HPLC. waters.comamericanpharmaceuticalreview.com
The efficiency of preparative SFC allows for the rapid purification of gram-scale quantities of enantiopure material, a task that is now considered routine in many pharmaceutical research laboratories. americanpharmaceuticalreview.com
Ultrahigh-Performance SFC (UPSFC)
Ultrahigh-Performance Supercritical Fluid Chromatography (UPSFC), also known as Ultra-Performance Convergence Chromatography (UPC²), represents the latest evolution in SFC technology. This technique utilizes columns packed with sub-2-μm particles, which leads to significant improvements in separation efficiency and speed. researchgate.netafmps.be
UPSFC has proven to be a valuable tool for the analysis of complex samples, including natural products. researchgate.netscispace.com The enhanced resolution and sensitivity make it ideal for detecting low-level impurities and for analyzing complex mixtures containing structurally similar compounds. researchgate.net When coupled with mass spectrometry (UPSFC-MS), it becomes a highly selective and sensitive platform for the simultaneous analysis of compounds across a wide polarity range, from nonpolar to polar molecules. nih.govlcms.cz This capability would be highly advantageous for analyzing this compound in complex matrices, such as in metabolic studies or natural product extracts, allowing for the detection of the parent compound and any related metabolites or impurities in a single, rapid analysis. researchgate.netnih.gov
Integrated Chromatographic Techniques with Mass Spectrometry (e.g., LC-MS, SFC-MS)
The coupling of chromatographic separation with mass spectrometry (MS) detection provides a powerful tool for the analysis of chroman-2-one derivatives, offering high sensitivity and selectivity. chromatographyonline.comuva.es This hyphenation allows for the separation of individual components from a mixture, followed by their precise mass determination and structural characterization based on fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in the analysis of these compounds. mdpi.com High-performance liquid chromatography (HPLC) separates compounds based on their affinity for a stationary phase, and the eluent is then introduced into a mass spectrometer. chimicatechnoacta.ru Techniques like electrospray ionization (ESI) are common interfaces that allow for the ionization of the separated molecules before they enter the mass analyzer. mdpi.comchimicatechnoacta.ru Researchers have utilized LC-MS for the characterization of various coumarin and chromen-2-one derivatives, confirming molecular weights and obtaining structural information through fragmentation analysis. conicet.gov.arnih.gov For instance, LC-MS/MS, which involves tandem mass spectrometry, has been employed to deduce the structures of newly synthesized coumarin derivatives containing heterocyclic moieties. mdpi.com In a detailed study, an integrated approach using offline two-dimensional liquid chromatography with hybrid ion trap time-of-flight mass spectrometry (LC-IT-TOF-MS) was effectively used to identify and characterize minor 2-(2-phenylethyl)chromone (B1200894) derivatives from complex natural extracts like agarwood. nih.gov This highlights the capability of advanced LC-MS techniques to resolve and identify structurally similar compounds within a complex matrix. nih.gov
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) has seen a significant resurgence in pharmaceutical and chemical analysis. chromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. americanpharmaceuticalreview.com This technique offers several advantages over traditional LC, including faster analysis and column equilibration times, lower consumption of organic solvents, and the ability to use a wide range of stationary phases. uva.es The low viscosity and high diffusivity of the supercritical fluid mobile phase can lead to high chromatographic efficiency and resolution, making it particularly suitable for the separation of chiral compounds and complex mixtures. chromatographyonline.comamericanpharmaceuticalreview.com The integration of SFC with MS is relatively straightforward, as the highly volatile CO2 is easily removed during the ionization process in sources like Atmospheric Pressure Chemical Ionization (APCI) or ESI. americanpharmaceuticalreview.com SFC-MS is considered a valuable complementary technique to LC-MS for drug analysis, offering high throughput and sensitivity. chromatographyonline.com While specific SFC-MS studies on this compound are not widely documented, the technique's proven utility for analyzing a broad range of compounds, from nonpolar to polar, makes it a highly applicable tool for the study of chroman-2-one derivatives. uva.esamericanpharmaceuticalreview.com
Table 1: Applications of Integrated Chromatography-Mass Spectrometry in Chroman-2-one Derivative Research This table is interactive. You can sort and filter the data.
| Analytical Technique | Compound Class | Application | Key Findings | Reference(s) |
|---|---|---|---|---|
| LC-MS/MS | Coumarin-purine derivatives | Structural Confirmation | Confirmed structures of newly synthesized compounds. | mdpi.com |
| HRMS (ESI) | 7-hydroxy-4-phenylchromen-2-one derivatives | Molecular Formula Determination | Confirmed elemental composition of novel triazole-linked derivatives. | nih.gov |
| LC-MS | Thiazolyl-coumarin hybrids | Structural Characterization | Determined molecular weight of synthesized compounds. | conicet.gov.ar |
| Offline 2D LC-IT-TOF-MS | 2-(2-phenylethyl)chromone derivatives | Characterization in Natural Products | Identified 46 derivatives from Chinese agarwood based on mass fragmentation rules. | nih.gov |
Spectrophotometric Techniques for Research Applications (e.g., Complexation Studies)
Spectrophotometry, particularly UV-Visible spectrophotometry, is a versatile and widely used technique in the study of chroman-2-one derivatives. It is applied in quantitative analysis, to monitor reactions, and to investigate the functional properties of these compounds, such as their antioxidant activity or their ability to form complexes. asianpubs.orgthesciencein.org
A prominent application of spectrophotometry in this field is in the evaluation of antioxidant properties. thesciencein.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used for this purpose. asianpubs.orgthesciencein.org The principle of this assay involves a stable free radical, DPPH, which has a deep violet color and a characteristic absorption maximum around 517 nm. thesciencein.org When an antioxidant compound is added, it donates a hydrogen atom to the DPPH radical, quenching it and causing the solution to change color to a pale yellow. thesciencein.org The decrease in absorbance at 517 nm is measured using a spectrophotometer and is proportional to the concentration of the antioxidant and its radical scavenging activity. thesciencein.org This method has been successfully used to determine the percentage of radical scavenging activity (%RSA) for various coumarin derivatives and compare their potential with known antioxidants like ascorbic acid. thesciencein.org
Beyond antioxidant assays, spectrophotometric methods are fundamental for conducting complexation studies. These studies investigate the interaction between a chroman-2-one derivative and another molecule, such as a metal ion or a biological macromolecule. By monitoring changes in the UV-Vis absorption spectrum (e.g., shifts in wavelength of maximum absorbance, or changes in molar absorptivity) upon titration with a binding partner, researchers can determine binding constants, stoichiometry, and thermodynamic parameters of the resulting complex.
Table 2: Example of Spectrophotometric Analysis for Coumarin Derivatives This table is interactive. You can sort and filter the data.
| Assay Type | Method Principle | Measured Parameter | Wavelength | Application | Reference(s) |
|---|---|---|---|---|---|
| Antioxidant Activity | DPPH Free Radical Scavenging | Decrease in Absorbance | 517 nm | Quantifying radical scavenging capacity of synthesized derivatives. | asianpubs.orgthesciencein.org |
Applications in Chemical Biology and Molecular Probe Development
Design and Synthesis of Fluorescent Probes based on Chroman-2-one Scaffolds
The design of fluorescent probes built upon the chroman-2-one framework is a prominent area of research, leveraging the fluorophoric nature of the coumarin (B35378) core. The fluorescence of these compounds is highly sensitive to their substitution pattern and the surrounding environment. srce.hr
Design Principles: The fluorescence properties of coumarin derivatives are significantly influenced by substituents on the 2H-chromen-2-one skeleton. nih.gov The introduction of electron-donating groups, such as the methyl groups in 7,8-Dimethyl-4-phenylchroman-2-one, generally enhances fluorescence quantum yield. researchgate.net The phenyl group at the 4-position can also modulate the photophysical properties, often leading to enhanced emission. srce.hr The design strategy for a probe based on this scaffold involves linking its fluorescence to a specific biological event. This can be achieved through mechanisms like Photoinduced Electron Transfer (PET), where the fluorescence of the chroman-2-one core is initially "quenched" by a recognition moiety. Upon binding to the target analyte, the PET process is disrupted, and fluorescence is "turned on."
Synthesis Strategies: The synthesis of 4-aryl-3,4-dihydrocoumarins is well-documented, providing accessible routes to the this compound core. Common methods include:
Pechmann Condensation: A classic method involving the reaction of a phenol (B47542) (e.g., 2,3-dimethylphenol) with a β-keto ester in the presence of an acid catalyst.
Perkin Reaction: Involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640).
Multicomponent Reactions: Modern approaches allow for the one-pot synthesis of highly substituted dihydrocoumarins from simple precursors. For instance, a four-component reaction of a 2-hydroxybenzaldehyde, Meldrum's acid, an isocyanide, and an alcohol can yield complex dihydrocoumarin (B191007) structures. academie-sciences.fr
Intramolecular Cyclization: Hydroarylation of cinnamic acid derivatives with phenols, often mediated by acids like p-toluenesulfonic acid, provides a direct route to 4-aryl-3,4-dihydrocoumarins. chim.it
These synthetic methods allow for the precise placement of the dimethyl and phenyl groups, and also offer handles for further functionalization, enabling the attachment of specific recognition elements to create targeted fluorescent probes.
Below is a table summarizing how different substituents on the coumarin scaffold, relevant to the structure of this compound, generally influence fluorescence properties.
| Substituent Type & Position | General Effect on Fluorescence Properties | Rationale |
| Electron-Donating Groups (e.g., Methyl at C-7, C-8) | Bathochromic shift (longer wavelength emission), increased fluorescence quantum yield. srce.hrresearchgate.net | Increases electron density in the π-system, enhancing the efficiency of light absorption and emission. |
| Aryl Group (e.g., Phenyl at C-4) | Can enhance emission yield and influence spectral properties. srce.hr | Extends the π-conjugation of the system and can provide steric hindrance affecting excited-state relaxation pathways. |
| Alkoxy Groups (at C-7) | Strong electron-donating effect, leading to significant bathochromic shifts and high quantum yields. nih.gov | This highlights the importance of substitution on the benzo part of the ring system for tuning photophysical properties. |
| Electron-Withdrawing Groups (e.g., Nitro) | Hypsochromic shift (shorter wavelength emission) or fluorescence quenching. srce.hrresearchgate.net | Reduces electron density and can promote non-radiative decay pathways. |
Development of Activity-Based Probes for Enzyme Profiling
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes within complex biological systems. rsc.org Activity-based probes (ABPs) are designed to covalently modify the active site of a specific enzyme or enzyme family, providing a direct readout of catalytic activity. nih.gov
Design Principles: An ABP typically consists of three key components:
Reactive Group (Warhead): An electrophilic moiety that forms a covalent bond with a nucleophilic residue in the enzyme's active site. biorxiv.org
Linker: A spacer that connects the warhead to the reporter tag, preventing steric hindrance.
Reporter Tag: A group used for detection and/or enrichment, such as a fluorophore or a biotin (B1667282) tag. nih.gov
The this compound scaffold is ideally suited to function as a fluorescent reporter tag in an ABP. Its inherent fluorescence provides the signal for detection. In a hypothetical ABP designed for a specific enzyme class, such as cysteine proteases or serine hydrolases, the chroman-2-one would be attached via a linker to a suitable warhead (e.g., an epoxide for cysteine proteases or a phosphonate (B1237965) for serine proteases). nih.gov The probe would then be used to label active enzymes in a cell lysate or in living cells, with the subsequent detection of fluorescence indicating enzyme activity. nih.gov
The table below outlines the modular components of a hypothetical activity-based probe utilizing the chroman-2-one scaffold.
| ABP Component | Function | Example Moiety |
| Reporter Tag | Provides a detectable signal for profiling. | This compound |
| Linker | Connects the tag and warhead; modulates solubility and cell permeability. | Alkyl chain, Polyethylene glycol (PEG) |
| Warhead | Covalently binds to the active site of the target enzyme. nih.gov | Fluorophosphonate (for Serine Hydrolases), Epoxide/Acyloxymethyl ketone (for Cysteine Proteases), N-hydroxyalanine (for PLP-dependent enzymes) nih.gov |
The development of such probes allows for the screening of enzyme inhibitors and the identification of dysregulated enzyme activity in disease states, making ABPP a critical tool in drug discovery and diagnostics. biorxiv.org
Chroman-2-ones as Scaffolds for Biosensing and Bioimaging Agents
The favorable photophysical properties and relative stability of the chroman-2-one core make it a valuable scaffold for creating agents for biosensing and bioimaging. srce.hr These agents are designed to detect and visualize specific analytes, ions, or biological processes within living cells or tissues.
Design Principles: Similar to fluorescent probes, biosensing and bioimaging agents based on this compound would operate by translating a molecular recognition event into a change in fluorescence. The design often incorporates a receptor unit selective for a specific target (e.g., a metal ion, a reactive oxygen species, or a specific biomolecule). Binding of the target to the receptor modulates the electronic properties of the attached chroman-2-one fluorophore, resulting in a detectable optical signal (e.g., an increase or decrease in fluorescence intensity or a spectral shift). mdpi.com
The lipophilic character imparted by the dimethyl and phenyl substituents on the this compound scaffold can enhance cell permeability, a crucial attribute for probes intended for intracellular imaging. nih.gov The core structure is relatively stable to the cellular environment, ensuring that the fluorescence signal is robust. A wide range of fluorescent probes for various biological targets have been developed using related coumarin scaffolds, demonstrating the versatility of this structural class. nih.gov For example, coumarin derivatives have been functionalized to detect metal ions like Mg²⁺ and Ca²⁺, and to sense changes in the cellular microenvironment. mdpi.com
The table below lists examples of how coumarin-based scaffolds have been adapted for biosensing, illustrating the potential applications for a functionalized this compound.
| Probe Type | Target Analyte/Process | Sensing Mechanism |
| Ion-Selective Probes | Metal ions (e.g., Mg²⁺, Ca²⁺) mdpi.com | A chelating moiety (e.g., β-diketone, BAPTA) is attached to the coumarin. Ion binding alters the electronic structure, causing a shift in absorption/emission. mdpi.com |
| Nitric Oxide (NO) Probes | Nitric Oxide nih.gov | An o-phenylenediamine (B120857) unit attached to the fluorophore reacts with NO to form a fluorescent triazole, blocking PET quenching. nih.gov |
| Enzyme-Responsive Probes | Specific enzyme activity | A substrate for a particular enzyme is used to "cage" the fluorophore. Enzymatic cleavage releases the chroman-2-one, restoring fluorescence. nih.govacs.org |
| pH Sensors | Changes in acidity | The protonation/deprotonation of a functional group on the scaffold alters the intramolecular charge transfer (ICT) characteristics, leading to pH-dependent fluorescence. |
By modifying the this compound core with appropriate recognition moieties, it is possible to develop novel, highly specific agents for a wide array of applications in biosensing and cellular imaging.
Future Research Directions and Translational Perspectives for 7,8 Dimethyl 4 Phenylchroman 2 One
Exploration of Novel Synthetic Pathways for Advanced Derivatization
The future development of 7,8-Dimethyl-4-phenylchroman-2-one hinges on the ability to create a diverse library of related analogs for structure-activity relationship (SAR) studies. While the parent compound can be synthesized via classical methods like the Pechmann condensation or related reactions involving the condensation of a phenol (B47542) (2,3-dimethylphenol) with a β-keto acid or its ester (e.g., from phenylacetic acid), advanced derivatization requires more sophisticated strategies. ontosight.airdd.edu.iq
Future research should focus on leveraging modern synthetic methodologies to modify the core scaffold. kib.ac.cn These strategies are crucial for creating derivatives with improved potency, selectivity, and pharmacokinetic properties. Key areas for exploration include:
Regioselective C-H Functionalization : Advanced techniques allowing direct functionalization of the aromatic C-H bonds on both the chromanone core and the 4-phenyl substituent would provide a highly efficient route to novel analogs without the need for multi-step pre-functionalization. nih.gov
Cross-Coupling Reactions : Methods like the Heck and Suzuki reactions could be employed to introduce a wide variety of substituents onto the scaffold, particularly if a halogenated version of the parent compound is first synthesized. rhhz.net
Asymmetric Synthesis : The 4-position of the chroman-2-one is a chiral center. Developing methods for asymmetric hydrogenation or kinetic resolution would allow for the separation and study of individual enantiomers, which may possess distinct biological activities and potencies. chinesechemsoc.org
Diversity-Oriented Synthesis : Employing total synthesis strategies will enable the creation of a broad range of structurally diverse derivatives, which is essential for identifying novel biological activities. kib.ac.cn
Table 1: Synthetic Strategies for Derivatization of the Chroman-2-one Scaffold
| Strategy | Description | Potential Application for this compound | Reference |
| Pechmann Condensation | Acid-catalyzed reaction of a phenol with a β-keto acid or ester to form a coumarin (B35378)/chromanone. | Primary synthesis of the core scaffold and its basic analogs. | rdd.edu.iqtandfonline.com |
| C-H Functionalization | Direct introduction of functional groups onto the aromatic rings without prior activation. | Rapidly generate derivatives by modifying the benzene (B151609) or phenyl rings. | nih.gov |
| Wacker-type Cyclization | Palladium-catalyzed oxidative cyclization of an o-allyl phenol. | Synthesis of related benzofuran (B130515) structures for SAR studies. | nih.govrhhz.net |
| Asymmetric Hydrogenation | Catalytic hydrogenation to create or resolve chiral centers with high enantiomeric excess. | Isolate and test the individual (R)- and (S)-enantiomers of the compound. | chinesechemsoc.org |
Deeper Elucidation of Molecular Mechanisms of Action and Target Engagement
While the specific molecular targets of this compound are not yet identified, the broader class of flavonoids and chromanones are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. ontosight.ai Future research must move beyond phenotypic observations to uncover the precise molecular pathways modulated by this compound.
Based on related molecules, several potential mechanisms warrant investigation:
Enzyme Inhibition : Many flavonoids are known enzyme inhibitors. For example, in silico studies of the related flavanone (B1672756) glabranin (B192178) suggested glycogen (B147801) synthase kinase-3 beta (GSK-3β) as a potential target. mdpi.com Other enzymes like tyrosinase are also known to be inhibited by flavonoid-type structures. nih.gov
Modulation of Inflammatory Pathways : Compounds like quercetin (B1663063) exert anti-inflammatory effects by regulating complex signaling pathways, such as inhibiting the production of tumor necrosis factor-alpha (TNF-α). researchgate.net Investigating whether this compound affects key inflammatory mediators like NF-κB or MAP kinases is a logical next step.
Induction of Apoptosis and ER Stress : Some novel synthetic flavonoids have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms involving endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.gov This represents a potential anti-cancer mechanism that could be explored for this compound.
Table 2: Potential Molecular Mechanisms and Targets for the Chromanone Class
| Potential Mechanism | Example Target(s) / Pathway | Relevance | Reference |
| Enzyme Inhibition | Glycogen Synthase Kinase-3β (GSK-3β) | Implicated in neurodegenerative diseases and other conditions. | mdpi.com |
| Anti-inflammatory Signaling | TNF-α, NF-κB pathways | Central regulators of inflammation. | researchgate.net |
| Induction of Apoptosis | ER Stress, UPR, Caspase activation | Key mechanisms for eliminating cancer cells. | nih.gov |
| Antioxidant Activity | Direct radical scavenging | Protection against oxidative stress-related diseases. | ontosight.ai |
Rational Design of Analogs with Enhanced Specificity and Potency
Rational, structure-guided drug design is a powerful approach to optimize a lead compound. researchgate.net For this compound, this would involve an iterative cycle of designing, synthesizing, and testing new analogs to improve its biological activity.
Key principles for the rational design of analogs would include:
Structure-Activity Relationship (SAR) Studies : By systematically altering the substituents on the chromanone core, researchers can determine which chemical features are essential for activity. For instance, studies on other flavonoids have shown that the position and nature of substituents on the phenyl ring can dramatically affect cytotoxicity and enzyme inhibition. nih.govnih.gov
Computational Modeling and Docking : Once a biological target is identified, computational docking can be used to predict how analogs of this compound might bind. researchgate.net This in silico analysis can prioritize the synthesis of compounds with the highest predicted affinity and specificity, saving time and resources.
Scaffold Hopping and Bioisosteric Replacement : The chromanone core can be used as a starting scaffold from which to design entirely new classes of molecules that maintain the key pharmacophoric features required for biological activity.
For example, a research program could focus on synthesizing analogs where the dimethyl groups are replaced with other alkyl or halogen groups, or where the phenyl ring is substituted with various electron-donating or electron-withdrawing groups to probe the electronic and steric requirements for target binding. nih.gov
Investigation in Mechanistic Animal Models for Pathway Validation
Following promising in vitro data, the validation of the biological activity and therapeutic potential of this compound requires investigation in relevant animal models. These studies are essential to understand the compound's effect in a complex physiological system and to validate the molecular pathways identified in vitro.
The choice of animal model will depend on the observed in vitro activity. For example:
Oncology Models : If the compound shows anti-proliferative effects, its efficacy could be tested in xenograft models, where human cancer cells are implanted into immunodeficient mice.
Inflammation Models : To validate anti-inflammatory activity, models of acute or chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents, could be employed.
Cardiovascular Models : If the compound affects pathways relevant to cardiovascular disease, models like the monocrotaline-induced pulmonary arterial hypertension (PAH) model in rats could be used to assess its effects on vascular remodeling and hemodynamics. nih.gov
Neurological Models : For potential neuroprotective or anticonvulsant effects, established seizure models in mice, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, would be appropriate. nih.gov
These studies would not only validate the therapeutic hypothesis but also provide crucial information on the compound's behavior in vivo.
Development of Advanced Analytical Techniques for Complex Biological Matrices
To support both preclinical and potential clinical development, robust analytical methods are required to quantify this compound and its metabolites in complex biological matrices like blood, plasma, and tissue. researchgate.net
Future research in this area should focus on:
Liquid Chromatography-Mass Spectrometry (LC-MS) : The development of a sensitive and specific LC-MS/MS method is the gold standard for pharmacokinetic studies. This would enable the precise measurement of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com
High-Resolution Mass Spectrometry (HRMS) : HRMS is critical for identifying unknown metabolites of the compound formed in vivo. Understanding the metabolic fate is crucial for assessing its safety and efficacy. researchgate.net
Ambient Mass Spectrometry : Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) offer the ability to rapidly analyze samples with minimal preparation. researchgate.net These could be used for high-throughput screening of tissues or other biological samples.
Radiolabeling and Imaging : Synthesizing a radiolabeled version of the compound (e.g., with Carbon-11 or Fluorine-18) would enable Positron Emission Tomography (PET) imaging. mdpi.com This advanced technique allows for the non-invasive, real-time visualization of the compound's distribution and target engagement within a living organism.
Table 3: Advanced Analytical Techniques and Their Applications
| Technique | Abbreviation | Application for this compound | Reference |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification in biological fluids for pharmacokinetic studies. | mdpi.com |
| High-Resolution Mass Spectrometry | HRMS | Identification of unknown metabolites. | researchgate.net |
| Direct Analysis in Real Time Mass Spectrometry | DART-MS | Rapid screening and chemical fingerprinting of biological samples. | researchgate.net |
| Positron Emission Tomography | PET | In vivo imaging of drug distribution and target engagement. | mdpi.com |
Identification of Novel Biological Targets through High-Throughput Screening and Proteomics
A key challenge and opportunity lie in identifying the specific biological target(s) of this compound. Modern discovery platforms can accelerate this process significantly.
High-Throughput Screening (HTS) : This approach enables the rapid testing of the compound against thousands of potential targets. nih.gov An HTS campaign could involve screening a library of purified enzymes (e.g., kinases, phosphatases, proteases) or receptors to find direct binders. Alternatively, cell-based HTS assays can identify compounds that modulate specific biological pathways, such as cell proliferation, apoptosis, or inflammatory responses, without a priori knowledge of the target. nih.gov
Proteomics-Based Approaches : Chemical proteomics offers a powerful way to identify a compound's binding partners directly from the native cellular environment.
Affinity Chromatography : A derivative of this compound could be immobilized on a solid support. This "bait" is then used to "fish" for binding proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.
Differential Expression Proteomics : This method involves treating cells with the compound and comparing their proteome to that of untreated cells using techniques like SILAC or iTRAQ. Proteins whose expression levels are significantly altered are potential downstream effectors of the compound's primary target.
These unbiased, large-scale approaches are essential for uncovering novel mechanisms of action and expanding the potential therapeutic applications of this compound and its future derivatives.
Q & A
Basic Question: What are the validated synthetic routes for 7,8-dimethyl-4-phenylchroman-2-one, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation of substituted phenols with diketones or via Claisen-Schmidt condensation. For example, refluxing 2-hydroxyacetophenone derivatives with substituted benzaldehydes in acidic media (e.g., H₂SO₄ or acetic acid) can yield chromanone scaffolds. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .
- Catalyst screening : Lewis acids like BF₃·Et₂O enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts, confirmed via TLC and HPLC .
Advanced Question: How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound derivatives be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To address this:
- Dynamic NMR (DNMR) : Probe temperature-dependent shifts to identify conformational equilibria .
- High-resolution X-ray diffraction : Use SHELXL for refinement to detect disorder; apply restraints/constraints for anisotropic displacement parameters .
- Computational validation : Compare DFT-optimized geometries (e.g., Gaussian) with experimental bond lengths/angles to validate static vs. dynamic structures .
Basic Question: What analytical techniques are critical for characterizing this compound purity and structural integrity?
Methodological Answer:
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns to verify stoichiometry .
- ¹H/¹³C NMR : Assign methyl groups (δ 1.2–1.5 ppm for CH₃) and chromanone carbonyl signals (δ 170–180 ppm) using 2D techniques (COSY, HSQC) .
- X-ray crystallography : Resolve stereochemical ambiguities via SHELXS/SHELXL pipelines; validate using R-factor convergence (<5%) .
Advanced Question: How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?
Methodological Answer:
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict sites for electrophilic (HOMO-rich) or nucleophilic (LUMO-rich) attacks .
- Molecular Electrostatic Potential (MEP) maps : Identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic addition .
- Transition state modeling : Use QM/MM hybrid methods (e.g., ONIOM) to simulate reaction pathways and activation barriers for substituent modifications .
Basic Question: What are the best practices for resolving crystallographic disorder in this compound derivatives?
Methodological Answer:
- Data collection : Use low-temperature (100 K) synchrotron data to minimize thermal motion artifacts .
- SHELXL refinement : Apply PART instructions to model disordered regions; use ISOR restraints for anisotropic atoms .
- Validation tools : Check ADPs and electron density residuals (e.g., via PLATON’s SQUEEZE) to exclude solvent effects .
Advanced Question: How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?
Methodological Answer:
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at C4-ketone) using software like Schrödinger .
- Free-Wilson analysis : Statistically correlate substituent effects (e.g., methyl vs. halogen at C7/C8) with bioassay data (IC₅₀ values) .
- Crystal engineering : Modify phenyl substituents to enhance π-stacking in protein binding pockets, validated via docking (AutoDock Vina) .
Basic Question: How should researchers handle discrepancies in melting point data across literature sources for this compound?
Methodological Answer:
- Standardized protocols : Use calibrated DSC (differential scanning calorimetry) with a heating rate of 10°C/min under inert gas .
- Recrystallization consistency : Ensure identical solvent systems (e.g., ethanol/water) and cooling rates to avoid polymorphic variations .
- Cross-validation : Compare with IR spectroscopy to confirm identical crystalline forms (e.g., carbonyl stretch at ~1650 cm⁻¹) .
Advanced Question: What mechanistic insights can be gained from kinetic studies of this compound degradation under oxidative conditions?
Methodological Answer:
- Pseudo-first-order kinetics : Monitor UV-Vis absorbance decay (λ_max ~270 nm) under controlled O₂ or H₂O₂ exposure .
- LC-MS/MS identification : Characterize degradation products (e.g., quinone derivatives) to propose cleavage pathways .
- DFT-based transition state analysis : Model radical intermediates (e.g., hydroxyl radical adducts) to identify rate-determining steps .
Basic Question: What solvents and conditions are optimal for recrystallizing this compound to achieve high-purity single crystals?
Methodological Answer:
- Solvent pairs : Use ethyl acetate/hexane (1:3) for slow evaporation at 4°C to promote nucleation .
- Seeding : Introduce microcrystals from saturated solutions to avoid oiling-out .
- Crystallography-grade purity : Pre-purify via flash chromatography (≥99% HPLC purity) to minimize lattice defects .
Advanced Question: How can in silico toxicology models predict the environmental impact of this compound derivatives?
Methodological Answer:
- QSAR models : Use EPA’s ECOSAR to estimate aquatic toxicity (LC₅₀ for fish) based on logP and electronic descriptors .
- Biodegradation prediction : Apply CATABOL or BioTransformer to simulate microbial degradation pathways and persistence .
- Lifecycle analysis (LCA) : Model synthetic routes in EATOS to quantify waste generation and energy use for sustainability scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
